![molecular formula C12H12ClNO2 B2409836 4-[(4-chlorophénoxy)méthyl]-3,5-diméthyl-1,2-oxazole CAS No. 303985-56-0](/img/structure/B2409836.png)
4-[(4-chlorophénoxy)méthyl]-3,5-diméthyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole is an organic compound with a complex structure that includes a chlorophenoxy group and an oxazole ring
Applications De Recherche Scientifique
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and enzyme inhibitory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
It is structurally similar to the compound cts-1027, which targets collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling and embryonic development.
Mode of Action
Compounds with similar structures, such as mcpa, act as auxins, which are growth hormones that naturally exist in plants . They induce rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Similar compounds like mcpa are known to affect the auxin signaling pathway in plants
Pharmacokinetics
It was found to have good oral bioavailability, with its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) being key predictors .
Result of Action
Similar compounds like mcpa have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
MCPA was found to have negative impacts on non-target aquatic plants, indicating that environmental factors can influence its action and efficacy .
Méthodes De Préparation
The synthesis of 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole can be compared with similar compounds such as:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Studied for its antibacterial and enzyme inhibitory activities.
2-(4-Chlorophenoxy)propionic acid: Used as a herbicide. The uniqueness of 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHHPMOHNLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
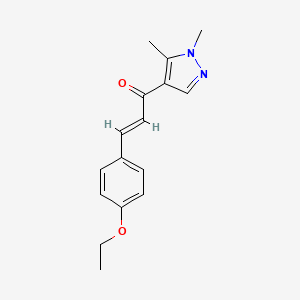
![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
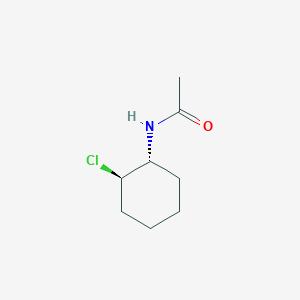
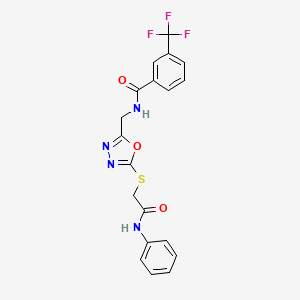
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
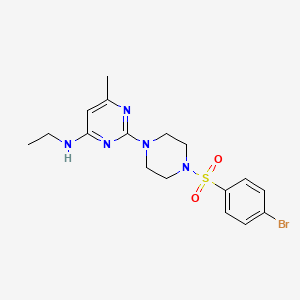
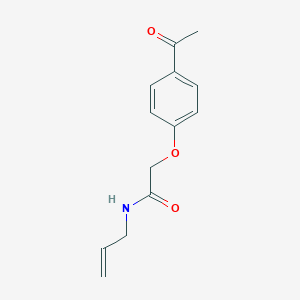
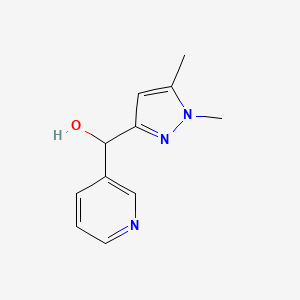
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
